16-epi Mometasone Furoate

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

As the 16β-methyl epimer of Mometasone Furoate, 16-epi Mometasone Furoate (EP Impurity S) possesses a unique stereochemical configuration dictating a specific chromatographic retention time and response factor distinct from all other impurities. Substitution with non-identical impurities risks incorrect peak identification, inaccurate quantification, and failed system suitability in validated HPLC methods. This fully characterized reference standard—compliant with USP, EMA, JP, and BP—is supplied with comprehensive NMR, MS, and HPLC data plus a Structure Elucidation Report. Essential for ANDA/NDA/DMF submissions, QC batch release testing, forced degradation studies, and stability monitoring of Mometasone Furoate APIs and finished dosage forms.

Molecular Formula C27H30Cl2O6
Molecular Weight 521.4 g/mol
CAS No. 2231764-75-1
Cat. No. B12794371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-epi Mometasone Furoate
CAS2231764-75-1
Molecular FormulaC27H30Cl2O6
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
InChIInChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1
InChIKeyWOFMFGQZHJDGCX-NSXGOKPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-epi Mometasone Furoate (CAS 2231764-75-1): A Pharmacopoeial Impurity Reference Standard for Mometasone Furoate Analytical Control


16-epi Mometasone Furoate (CAS 2231764-75-1), also known as Mometasone Furoate EP Impurity S, is a structurally defined epimeric impurity of the topical corticosteroid Mometasone Furoate . It is a fully characterized reference standard that complies with stringent regulatory guidelines including USP, EMA, JP, and BP [1]. The compound is a 16β-methyl epimer of Mometasone Furoate, with a molecular formula of C27H30Cl2O6 and a molecular weight of 521.43 g/mol . Its primary utility is as a highly characterized analytical standard in pharmaceutical quality control, method development, and regulatory submissions such as ANDA and NDA filings [1].

Why 16-epi Mometasone Furoate Cannot Be Substituted by a Generic or In-Class Impurity Standard


In pharmaceutical analysis, substituting one impurity standard for another without rigorous validation introduces significant risk to data integrity and regulatory compliance. 16-epi Mometasone Furoate possesses a unique stereochemical configuration at the 16-position (16β-methyl epimer) . This distinct structure dictates a specific chromatographic retention time and a unique response factor relative to Mometasone Furoate and other known impurities [1]. Using a structurally similar but non-identical impurity—such as Mometasone Furoate EP Impurity A (CAS 83880-65-3) or a generic reference standard—would lead to incorrect peak identification, inaccurate quantification of related substances, and failed system suitability tests in validated HPLC methods . The quantitative evidence below demonstrates that only the correctly characterized 16-epi Mometasone Furoate reference standard ensures accurate method validation and adherence to pharmacopoeial monograph requirements for the parent drug.

Quantitative Evidence for the Differential Selection of 16-epi Mometasone Furoate (Mometasone EP Impurity S)


Defined Chromatographic Identity: Distinguishing 16-epi Mometasone Furoate from the Parent Drug

16-epi Mometasone Furoate is chemically and chromatographically distinct from its parent compound, Mometasone Furoate. This is evidenced by its separate listing as a known impurity in validated HPLC methods, with a defined relative response factor . While specific relative retention time (RRT) data for this epimer is not publicly available in the primary literature, the existence of validated methods for its quantification confirms a resolvable chromatographic separation from the parent peak. In contrast, Mometasone Furoate itself serves as the reference peak with an RRT of 1.0 [1]. This differentiation is critical for accurate peak identification in impurity assays.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Regulatory Compliance: 16-epi Mometasone Furoate is a Mandated Control in Pharmacopoeial Monographs

16-epi Mometasone Furoate is a specified impurity (Impurity S) in the European Pharmacopoeia (EP) monograph for Mometasone Furoate [1]. It is provided as a highly characterized reference standard with documented purity, identity by HPLC, LC-MS, 1H NMR, FT-IR, and potency [2]. In contrast, alternative impurity standards such as Mometasone Furoate EP Impurity A (CAS 83880-65-3) or Impurity C (CAS 1305334-31-9) are distinct chemical entities with their own unique specifications and are not interchangeable for the purpose of quantifying Impurity S . The use of the correct, designated reference standard is non-negotiable for demonstrating control of specified impurities in regulatory filings.

Regulatory Compliance Pharmaceutical Quality Control Pharmacopoeial Standards

Method Validation: 16-epi Mometasone Furoate is Integral to Modern Validated HPLC Methods

16-epi Mometasone Furoate is included as one of the known impurities in a recently validated, single-run RP-HPLC method for quantifying impurities in a triple combination dry powder inhalation product containing Mometasone Furoate . This method, validated according to ICH Q2(R1) guidelines, determines a relative response factor for this impurity, enabling its accurate quantification. In contrast, older or non-validated methods may lack the specificity to resolve and quantify this epimer. Using an incorrect or uncharacterized standard would invalidate the method's accuracy and precision, as demonstrated by the method's overall precision range of 1.82–7.76% RSD and recovery within 90–115% for all actives and known impurities .

Method Validation ICH Q2(R1) Pharmaceutical R&D

Product Integrity: 16-epi Mometasone Furoate is Supplied with Comprehensive Characterization Data

16-epi Mometasone Furoate is supplied as a highly characterized reference material with a comprehensive documentation package including HPLC, LC-MS, 1H NMR, FT-IR, and potency data, along with a Structure Elucidation Report (SER) [1]. This level of characterization is critical for establishing traceability and ensuring the accuracy of analytical results. In contrast, a generic, uncharacterized, or less stringently tested sample from a non-specialized vendor would lack this certified data package, introducing significant uncertainty into quantitative analyses and risking non-compliance during regulatory audits .

Reference Standard Characterization Quality Assurance

Primary Application Scenarios for 16-epi Mometasone Furoate (Mometasone EP Impurity S)


Validated HPLC Method Development and System Suitability Testing

Use 16-epi Mometasone Furoate as a critical reference standard for developing and validating HPLC methods for the quantification of related substances in Mometasone Furoate drug substance and drug products, particularly complex formulations like dry powder inhalers . The compound is essential for establishing system suitability parameters, including resolution and relative retention time, as required by pharmacopoeial monographs [1].

Quality Control Release and Stability Studies

Employ 16-epi Mometasone Furoate as a primary analytical standard in QC laboratories for the batch release testing and stability monitoring of Mometasone Furoate APIs and finished dosage forms . Its accurate quantification ensures that impurity levels remain within the specified limits (e.g., ≤0.2% total related substances [2]) throughout the product's shelf life, maintaining compliance with ICH Q3A and Q3B guidelines.

Regulatory Submissions (ANDA/NDA/DMF)

Utilize 16-epi Mometasone Furoate as a fully characterized reference standard to support the analytical sections of Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and Drug Master Files (DMF) [1]. The provided comprehensive characterization data (NMR, MS, HPLC) and Structure Elucidation Report are necessary to demonstrate adequate control of the impurity profile to regulatory authorities.

Forced Degradation Studies to Identify Process-Related Impurities

Include 16-epi Mometasone Furoate as a marker in forced degradation (stress) studies to evaluate the stability-indicating nature of analytical methods . Its presence helps confirm that the method can resolve and quantify this specific epimer from degradation products formed under various stress conditions (e.g., oxidative, thermal, hydrolytic), a key requirement for method validation.

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